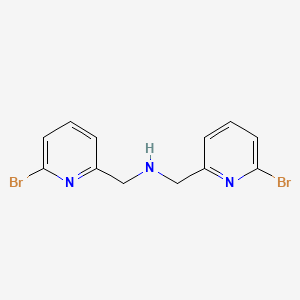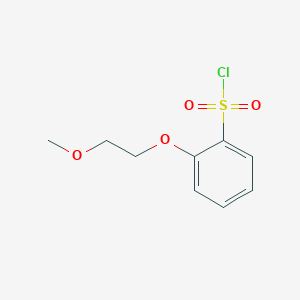
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
“2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1365957-71-6 . It has a molecular weight of 250.7 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(2-methoxyethoxy)benzenesulfonyl chloride . Its InChI Code is 1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid in its physical form . It has a molecular weight of 250.7 . It is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Sulfonated Compounds
Research shows that compounds related to 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride are used in the synthesis of sulfonated compounds through reactions with different reagents. For example, 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols react with sulfonyl chlorides to afford methane-, trifluoromethane-, benzene-, and toluenesulfonates (sulfonic esters) (Zyuzin, 2014). This illustrates the role of similar compounds in generating sulfonated benzoxepines through a visible light photocatalyzed cascade sulfonylation/cyclization, showing wide substrate scope and excellent functional group tolerance (Zhou et al., 2021).
Electrochemical Reduction Studies
In electrochemical studies, related compounds are used to explore the reductive cleavage of the alkyl–sulfur bond of phenyl sulfones, demonstrating the potential for selective reduction processes (Fietkau et al., 2006).
Synthesis of Ortho-sulfonylated Phenols
Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents has been developed to synthesize ortho-sulfonylated phenols. This method is applicable for both electron-rich and electron-deficient substrates, highlighting the versatility of sulfonyl chlorides in organic synthesis (Xu et al., 2015).
Biological Screening
A series of N-substituted sulfonamides have been synthesized from reactions involving benzene sulfonyl chloride. These compounds were screened against various enzymes, showing that specific derivatives exhibit good inhibitory potential against lipoxygenase, suggesting potential therapeutic applications (Rehman et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMRLRFODPRYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



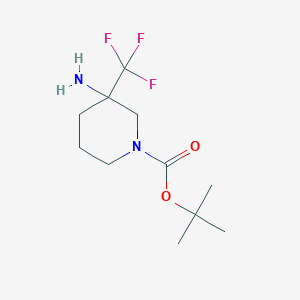
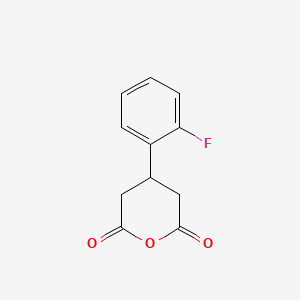
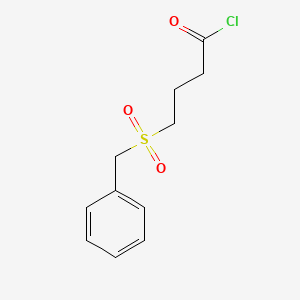
![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)
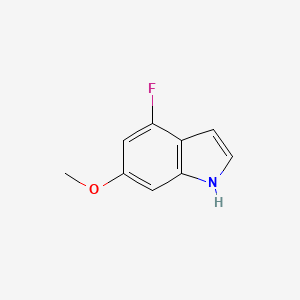
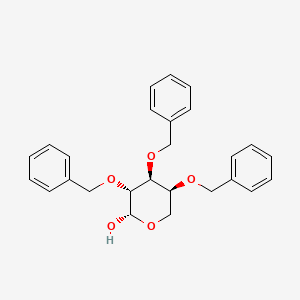
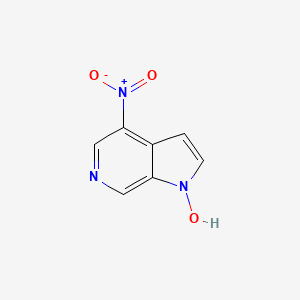
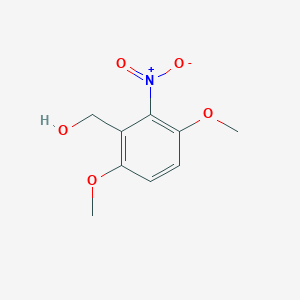
![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
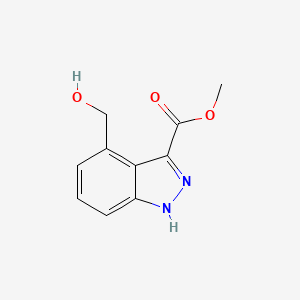
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)
